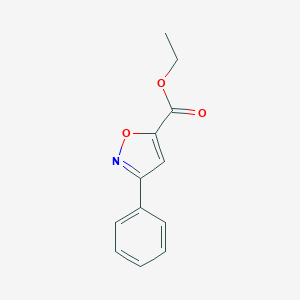

Ethyl 3-phenylisoxazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-phenyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)11-8-10(13-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKADOXYAZEDNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400794 | |

| Record name | ethyl 3-phenylisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13599-24-1 | |

| Record name | ethyl 3-phenylisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-phenylisoxazole-5-carboxylate

Introduction

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4][5][6] The 3,5-disubstituted isoxazole motif, in particular, serves as a versatile building block for more complex molecular architectures. Ethyl 3-phenylisoxazole-5-carboxylate is a key intermediate in this class, valued for the synthetic handles it offers—an ester for amide coupling and a stable phenyl group for tuning steric and electronic properties. This guide provides a comprehensive overview of its synthesis and rigorous characterization, designed for researchers and professionals in the field of chemical and pharmaceutical development.

PART 1: Synthesis Methodologies

The construction of the 3,5-disubstituted isoxazole core can be approached through several reliable synthetic strategies. The most prevalent and efficient method is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. An alternative, classical approach involves the condensation of a β-dicarbonyl compound with hydroxylamine.

The [3+2] Cycloaddition Approach: A Modern Standard

Principle and Rationale:

The 1,3-dipolar cycloaddition is the most widely reported and effective method for isoxazole synthesis.[7][8] This reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[7] The concerted, pericyclic mechanism of this reaction generally leads to high regioselectivity and yield, making it a preferred route.[7] For the synthesis of this compound, the key precursors are benzonitrile oxide, generated in situ from benzaldehyde oxime, and ethyl propiolate, an electrophilic alkyne.[9]

The in situ generation of the nitrile oxide is critical as this species is unstable and can dimerize. Common methods for its generation involve the oxidation of an aldoxime using mild oxidizing agents like chloramine-T or N-chlorosuccinimide (NCS).[10][11] This avoids the isolation of the potentially hazardous nitrile oxide intermediate.

Reaction Mechanism Visualization:

The diagram below illustrates the in situ generation of benzonitrile oxide from benzaldehyde oxime, followed by the concerted [3+2] cycloaddition with ethyl propiolate to yield the target isoxazole.

Caption: In-situ generation of nitrile oxide and subsequent 1,3-dipolar cycloaddition.

Detailed Experimental Protocol:

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde oxime (1.21 g, 10.0 mmol) and ethyl propiolate (1.08 g, 11.0 mmol, 1.1 eq) in 30 mL of a suitable solvent such as ethanol or tetrahydrofuran (THF).[9][10]

-

Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of N-chlorosuccinimide (NCS) (1.47 g, 11.0 mmol, 1.1 eq) in the same solvent. Alternatively, a solution of Chloramine-T can be used.[10]

-

Reaction: Add a catalytic amount of a base, such as triethylamine (0.2 mL), to neutralize the generated HCl. Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (4:1). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Work-up: Once the reaction is complete, filter the mixture to remove any solid byproducts (e.g., succinimide). Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound as a solid.

Alternative Route: Condensation of a β-Dicarbonyl Compound

Principle and Rationale:

A classical and also effective method involves the cyclocondensation of a β-ketoester with hydroxylamine.[12][13] For this specific target, ethyl benzoylacetate serves as the β-ketoester.[13] The reaction proceeds by initial formation of an oxime with the ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the isoxazole ring. This method is straightforward but can sometimes lead to regioisomeric mixtures if the β-dicarbonyl is not symmetric. However, with ethyl benzoylacetate, the regioselectivity is well-defined, favoring the desired 3-phenyl-5-carboxylate isomer.

Experimental Workflow Visualization:

This diagram outlines the key steps from starting materials to the final purified product using the condensation method.

Caption: Workflow for the condensation synthesis of the target isoxazole.

PART 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound requires a multi-technique analytical approach.

Spectroscopic and Physical Data

The following table summarizes the expected analytical data for the title compound.

| Analytical Technique | Expected Result / Observation |

| Appearance | White to off-white solid |

| Melting Point | Approx. 65-68 °C (Varies with purity) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85-7.82 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 7.21 (s, 1H, Isoxazole C4-H), 4.49 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.45 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.7, 159.5, 157.1, 130.8, 129.1, 127.6, 127.2, 103.5, 62.4, 14.2 |

| IR (KBr, cm⁻¹) | ~3130 (C-H, isoxazole), ~3060 (C-H, aromatic), ~1735 (C=O, ester), ~1610 (C=N), ~1580 (C=C, aromatic), ~1250 (C-O, ester) |

| Mass Spec. (ESI-MS) | m/z 218.07 [M+H]⁺ for C₁₂H₁₁NO₃ |

Interpretation of Characterization Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The multiplet around 7.8-7.4 ppm confirms the presence of the phenyl group. A key signal is the singlet observed around 7.21 ppm, which is characteristic of the lone proton at the C4 position of the isoxazole ring. The quartet and triplet in the upfield region are classic signals for an ethyl ester group.

-

¹³C NMR Spectroscopy: The carbon spectrum corroborates the structure. Signals in the 160s ppm range correspond to the ester carbonyl and the two carbons of the isoxazole ring (C3 and C5). The aromatic carbons appear in the 127-131 ppm range, and the diagnostic C4 of the isoxazole is found at approximately 103.5 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. The strong absorption band around 1735 cm⁻¹ is definitive for the ester carbonyl (C=O) stretch. The band at ~1610 cm⁻¹ is characteristic of the C=N bond within the isoxazole ring, while aromatic C=C stretching bands appear near 1580 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should show the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the exact mass of C₁₂H₁₂NO₃, confirming the molecular formula.

Conclusion

This guide outlines robust and reliable methods for the synthesis of this compound, a valuable intermediate in chemical synthesis and drug development. The primary [3+2] cycloaddition route offers high efficiency and regioselectivity, while the classical condensation method provides a viable alternative. Rigorous characterization using a combination of NMR, IR, and mass spectrometry is essential to unequivocally confirm the structure and ensure the purity of the final product. The protocols and data presented herein serve as a solid foundation for researchers undertaking the synthesis of this and related isoxazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. researchgate.net [researchgate.net]

- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 8. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl propiolate - Wikipedia [en.wikipedia.org]

- 10. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Crystal Structure of Ethyl 3-phenylisoxazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solid-state architecture of Ethyl 3-phenylisoxazole-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry. We delve into the molecular geometry, crystal packing, and the landscape of intermolecular forces that govern its three-dimensional structure. This document is designed to serve as a practical resource, offering not only a detailed structural elucidation but also the underlying scientific rationale for the experimental protocols used in its characterization. By bridging theoretical understanding with practical application, this guide aims to empower researchers in the fields of crystallography, organic synthesis, and drug design to leverage this structural knowledge for the rational design of novel therapeutics.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of a wide array of therapeutic agents.[1][2] From the anti-inflammatory drug Valdecoxib (Bextra) to the antipsychotic Risperidone, the isoxazole moiety is integral to the biological activity of numerous marketed pharmaceuticals.[1] The 3,5-disubstituted pattern, as seen in this compound, is of particular interest as it allows for precise vectoral projection of substituents, enabling tailored interactions with biological targets.[1][2]

A thorough understanding of the three-dimensional structure of such scaffolds at the atomic level is paramount. It informs structure-activity relationship (SAR) studies, aids in the optimization of pharmacokinetic profiles, and is a prerequisite for computational modeling and structure-based drug design. This guide focuses on the crystal structure of this compound, providing an in-depth look at the forces that dictate its solid-state conformation and supramolecular assembly.

A Note on Nomenclature

It is pertinent to address the nomenclature of the title compound. While the user request specified "this compound," the primary crystallographic data is published under the name "ethyl 5-phenylisoxazole-3-carboxylate." According to IUPAC rules, numbering of the isoxazole ring commences at the oxygen atom (position 1) and proceeds through the nitrogen atom (position 2). Therefore, the phenyl group is at position 5 and the ethyl carboxylate group is at position 3. For the remainder of this guide, we will adhere to the Ethyl 5-phenylisoxazole-3-carboxylate nomenclature to maintain consistency with the foundational crystallographic literature.

Molecular Geometry and Conformation

The molecular structure of Ethyl 5-phenylisoxazole-3-carboxylate, with the chemical formula C₁₂H₁₁NO₃, is characterized by a high degree of planarity. The molecule can be conceptually divided into three key units: the phenyl ring, the isoxazole ring, and the ethyl ester moiety.

Single-crystal X-ray diffraction analysis reveals that the phenyl and isoxazole rings are nearly coplanar. This is quantitatively described by the very small dihedral angle of 0.5(1)° between the planes of the two rings.[2] Such planarity suggests a significant degree of electronic conjugation between the aromatic phenyl ring and the heterocyclic isoxazole system. The ethyl ester group adopts an extended conformation and is also largely coplanar with the isoxazole ring, as evidenced by the O-C-C-N torsion angle of -172.86(18)°.[2][3] This near-planar arrangement maximizes π-orbital overlap, which has implications for the molecule's electronic properties and potential interactions with planar biological receptors.

Supramolecular Assembly: Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline lattice is a delicate balance of various non-covalent forces. In the case of Ethyl 5-phenylisoxazole-3-carboxylate, the crystal packing is primarily dictated by a network of weak hydrogen bonds, leading to a layered structure.

The Inversion Dimer Motif

The most prominent feature of the crystal packing is the formation of inversion dimers .[2] In this arrangement, two molecules are related by a center of inversion and are linked by pairs of C—H⋯O hydrogen bonds. Specifically, a hydrogen atom from a phenyl ring of one molecule interacts with the carbonyl oxygen atom of the ester group of a neighboring molecule.[2] This interaction forms a distinct R₂¹(7) ring motif. The formation of such dimers is a common and stabilizing feature in the crystal packing of organic molecules, effectively pairing molecules in a head-to-tail fashion.

Hirshfeld Surface Analysis

To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This method maps the close contacts in a crystal by partitioning the electron density. For Ethyl 5-phenylisoxazole-3-carboxylate, this analysis reveals the relative contributions of different interactions to the overall crystal packing:

-

H⋯H contacts: These are the most abundant, accounting for 41% of the Hirshfeld surface, representing the general van der Waals forces.[2]

-

C⋯H contacts: These interactions comprise 23.2% of the surface.[2]

-

O⋯H contacts: These are the key directional interactions, making up 18.7% of the surface and corresponding to the C—H⋯O hydrogen bonds that form the inversion dimers.[2]

-

N⋯H contacts: These weaker interactions contribute 9.2% to the surface area.[2]

-

C⋯C contacts: These represent π-π stacking interactions and contribute a smaller but still significant 1.6% to the overall packing.[2]

This detailed breakdown underscores the importance of a network of weak interactions in stabilizing the crystal lattice.

Visualization of the Hydrogen Bonding Network

The following diagram, generated using the DOT language, illustrates the formation of the inversion dimer through C-H···O hydrogen bonds.

Caption: Inversion dimer formation via C-H···O hydrogen bonds.

Crystallographic Data Summary

The crystallographic data for Ethyl 5-phenylisoxazole-3-carboxylate provides the fundamental parameters defining its crystal structure.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.4447 (7) |

| b (Å) | 17.180 (2) |

| c (Å) | 11.7603 (19) |

| β (°) | 94.508 (5) |

| Volume (ų) | 1096.6 (3) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| CCDC Number | 1534636 |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[2]

Experimental Protocols: A Self-Validating System

The integrity of crystallographic data is contingent upon meticulous experimental execution. Below are detailed protocols for the synthesis, crystallization, and structural determination of the title compound, framed from the perspective of ensuring data robustness and reproducibility.

Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

This protocol is based on the classical condensation reaction to form the isoxazole ring.

-

Principle: The synthesis involves a cyclocondensation reaction between a β-ketoester (ethyl benzoylacetate) and hydroxylamine. The hydroxylamine attacks the two carbonyl groups of the β-ketoester, followed by dehydration to form the stable aromatic isoxazole ring.

-

Step-by-Step Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) in absolute ethanol.

-

Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) followed by sodium acetate (1.2 equivalents) to liberate the free hydroxylamine in situ.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The crude product will often precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

-

Single Crystal Growth: The Slow Evaporation Method

The acquisition of high-quality single crystals is the most critical and often most challenging step in X-ray crystallography. Slow evaporation is a preferred method for its simplicity and effectiveness with moderately soluble, stable compounds.

-

Rationale: This method relies on gradually increasing the concentration of the solute past its saturation point as the solvent slowly evaporates. This slow approach to supersaturation promotes the growth of a few large, well-ordered crystals rather than the rapid precipitation of many small, imperfect crystallites. Ethyl acetate is a suitable solvent as it is moderately volatile and the compound exhibits good solubility.[2]

-

Step-by-Step Protocol:

-

Solution Preparation: Prepare a nearly saturated solution of the purified Ethyl 5-phenylisoxazole-3-carboxylate in ethyl acetate at room temperature. Ensure the solution is free of any particulate matter by filtering it through a small cotton plug in a pipette if necessary.

-

Crystallization Vessel: Transfer the clear solution to a clean, small vial or beaker. The ideal vessel should have a narrow opening to control the rate of evaporation.

-

Controlled Evaporation: Cover the vessel with parafilm or aluminum foil. Pierce a few small holes in the covering with a needle. This is a critical step; too many or too large holes will cause rapid evaporation and lead to poor crystal quality.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization cabinet or a quiet corner of a lab bench.

-

Monitoring: Observe the vial periodically over several days to weeks. Colorless, well-formed crystals should gradually appear.[2]

-

Single-Crystal X-ray Diffraction and Structure Refinement

This protocol outlines the standard workflow for determining the crystal structure from a suitable single crystal.

-

Principle: Single-crystal X-ray diffraction is a non-destructive technique that determines the three-dimensional arrangement of atoms in a crystal. A monochromatic X-ray beam is diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern of intensities and positions is used to reconstruct a 3D model of the electron density, from which the atomic positions can be inferred.

-

Experimental Workflow:

Caption: Standard workflow for single-crystal X-ray structure determination.

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations.[2] A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data over a series of frames.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects. This results in a file containing the Miller indices (h, k, l) and intensity for each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods to obtain an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, displacement parameters, and other structural variables to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic quality. The final data is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).

Conclusion and Future Outlook

The crystal structure of Ethyl 5-phenylisoxazole-3-carboxylate reveals a near-planar molecule that assembles in the solid state through a network of C—H⋯O hydrogen bonds, forming distinct inversion dimers. This detailed structural knowledge provides a crucial foundation for medicinal chemists and drug development professionals. The planarity of the scaffold and the specific arrangement of hydrogen bond donors and acceptors are key features that can be exploited in the design of new molecules with tailored biological activities. Understanding how this fundamental building block self-assembles provides invaluable insight for predicting and designing the solid-state properties of more complex derivatives, which is of critical importance in pharmaceutical development. Future work could involve co-crystallization studies to explore how this scaffold interacts with other molecules, further informing its potential as a versatile component in drug design.

References

Spectroscopic Characterization of Ethyl 3-phenylisoxazole-5-carboxylate: A Technical Guide

Introduction: The Importance of Spectroscopic Analysis in Drug Discovery

Isoxazole derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anticonvulsant properties, make them a focal point in drug discovery and development. The precise structural elucidation of these molecules is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide focuses on Ethyl 3-phenylisoxazole-5-carboxylate, providing a comprehensive analysis of its spectroscopic signature.

Synthesis of this compound

A general and established method for the synthesis of this compound involves a [3+2] cycloaddition reaction. This specific procedure utilizes (E)-N-hydroxybenzimidoyl chloride and ethyl propiolate as key reactants.

Experimental Protocol: Synthesis

A mixture of ethyl propiolate (0.657 mL, 6.43 mmol), (E)-N-hydroxybenzenecarboximidoyl chloride (0.500 g, 3.21 mmol), and sodium bicarbonate (0.818 g, 9.64 mmol) is stirred in a solvent mixture of ethyl acetate (16 mL) and water (1 mL) at room temperature overnight[1]. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (eluent: 5% to 80% dichloromethane in heptane) to yield this compound[1].

References

An In-depth Technical Guide to Ethyl 3-phenylisoxazole-5-carboxylate: Physicochemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in modern drug discovery. Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets. The incorporation of the isoxazole moiety into molecular frameworks has been shown to enhance pharmacological activity, improve pharmacokinetic profiles, and reduce toxicity.[1] This has led to the development of a wide array of isoxazole-containing compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]

Ethyl 3-phenylisoxazole-5-carboxylate (CAS 13599-24-1) is a notable example of this chemical class, featuring a phenyl group at the 3-position and an ethyl carboxylate group at the 5-position of the isoxazole ring. This substitution pattern provides a key structural motif for further chemical elaboration and biological investigation. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical characteristics, a detailed synthetic protocol, and an exploration of the potential applications of this compound for researchers and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation for its application in research and development. The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][4] |

| Molecular Weight | 217.22 g/mol | [1][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 47 °C or 52 °C | [1][5] |

| Boiling Point (Predicted) | 379.8 ± 30.0 °C | [1][5] |

| Density (Predicted) | 1.173 ± 0.06 g/cm³ | [1][5] |

| pKa (Predicted) | -4.43 ± 0.50 | [1] |

Note on Discrepancies: It is important to note the minor discrepancy in the reported melting points (47 °C and 52 °C). This variation may arise from different experimental conditions or the purity of the analyzed samples. Researchers should consider this range when characterizing the compound. The boiling point and density are predicted values and should be treated as estimations until experimentally verified.

Synthesis of this compound

The most common and effective method for the synthesis of 3,5-disubstituted isoxazoles is through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6] The following protocol details the synthesis of this compound from (E)-N-hydroxybenzimidoyl chloride and ethyl propiolate.[1]

Experimental Protocol:

Materials:

-

(E)-N-hydroxybenzimidoyl chloride

-

Ethyl propiolate

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Heptane

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

In a suitable reaction vessel, combine ethyl propiolate (2.0 equivalents), (E)-N-hydroxybenzimidoyl chloride (1.0 equivalent), and sodium bicarbonate (3.0 equivalents).

-

Add a solvent mixture of ethyl acetate and water (e.g., 16:1 v/v).

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 5% to 80% dichloromethane in heptane.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Causality of Experimental Choices:

-

[3+2] Cycloaddition: This reaction is a highly efficient and regioselective method for constructing the isoxazole ring. The nitrile oxide, generated in situ from the (E)-N-hydroxybenzimidoyl chloride, acts as the 1,3-dipole, which reacts with the dipolarophile, ethyl propiolate.

-

Base: Sodium bicarbonate is used as a mild base to facilitate the in situ generation of the nitrile oxide from the hydroximoyl chloride.

-

Solvent System: The biphasic solvent system of ethyl acetate and water allows for the dissolution of both the organic reactants and the inorganic base, facilitating the reaction at the interface.

-

Purification: Flash column chromatography is a standard and effective technique for purifying organic compounds, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Mass Spectrometry (MS):

-

Expected (M+H)⁺: 218.0761

-

Observed (ESI/APCI (+)) : 218 (M+H)⁺[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific, verified spectra for this compound are not publicly available in research publications, chemical suppliers often provide this data upon request. For reference, the expected regions for the proton (¹H) and carbon (¹³C) signals can be inferred from the structure and data for similar compounds.

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, and multiplets in the aromatic region for the phenyl group and a singlet for the isoxazole proton.

-

¹³C NMR: Expected signals would include those for the carbonyl carbon of the ester, carbons of the ethyl group, the isoxazole ring carbons, and the phenyl ring carbons.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

-

C=O stretch (ester): ~1720-1740 cm⁻¹

-

C=N stretch (isoxazole): ~1600-1650 cm⁻¹

-

C-O stretch (ester): ~1200-1300 cm⁻¹

-

Aromatic C-H and C=C stretches: ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively.

Caption: Standard workflow for the characterization of a synthesized compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the isoxazole ring and the ethyl ester functionality.

-

Isoxazole Ring: The isoxazole ring is generally stable to many synthetic transformations. However, the N-O bond is the weakest bond in the ring and can be cleaved under certain reductive conditions, such as catalytic hydrogenation. This can be a useful synthetic strategy to access β-amino ketones or other open-chain structures.[6]

-

Ethyl Ester Group: The ester group can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to the primary alcohol. These transformations allow for the diversification of the core scaffold to generate a library of analogs for structure-activity relationship (SAR) studies.

The compound should be stored in a dry, room-temperature environment to prevent hydrolysis of the ester.[7]

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively published, the isoxazole scaffold is a well-established pharmacophore in medicinal chemistry. The structural features of this compound make it an attractive starting point for the development of new therapeutic agents.

-

Antimycobacterial Agents: Structurally related ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests that the ethyl isoxazole carboxylate core could be a valuable template for the design of new anti-tubercular drugs.

-

Xanthine Oxidase Inhibitors: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid.[8] Elevated levels of uric acid are associated with gout. This indicates that this compound and its derivatives could be explored as potential treatments for hyperuricemia and gout.

-

General Drug Scaffolding: The presence of the phenyl ring and the ethyl ester provides two key points for chemical modification. The phenyl ring can be substituted with various functional groups to modulate lipophilicity, electronic properties, and target binding. The ester can be converted into a range of other functional groups to explore different interactions with biological targets.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined set of physicochemical properties and a straightforward synthetic route. Its structural features, particularly the privileged isoxazole scaffold, make it a highly promising starting point for the development of novel drug candidates targeting a range of diseases. This technical guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their drug discovery and development endeavors. Further investigation into the specific biological activities of this molecule and its derivatives is warranted and holds the potential to yield new and effective therapeutic agents.

References

- 1. ETHYL 5-PHENYL-3-ISOXAZOLECARBOXYLATE | 13599-24-1 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. cbccollege.in [cbccollege.in]

- 4. Buy 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid (EVT-380424) | 60012-96-6 [evitachem.com]

- 5. 7063-99-2 CAS MSDS (ETHYL 5-PHENYL-3-ISOXAZOLECARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]

- 7. 13599-24-1|this compound|BLD Pharm [bldpharm.com]

- 8. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoxazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide on the Biological Activity of Isoxazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Appeal of the Isoxazole Ring

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its enduring appeal stems from a unique combination of physicochemical properties: metabolic stability, the capacity for diverse non-covalent interactions, and a versatile electronic nature that allows it to serve as a key pharmacophore in a multitude of therapeutic agents.[3][4] This guide provides a comprehensive exploration of the multifaceted biological activities of isoxazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The incorporation of an isoxazole moiety into a molecule can significantly enhance its physicochemical characteristics, leading to improved potency and reduced toxicity.[1][5] This has led to the development of a wide array of isoxazole-containing compounds with a remarkable breadth of pharmacological actions, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][6][7]

A Spectrum of Therapeutic Potential: Key Biological Activities

The versatility of the isoxazole scaffold has been exploited to develop compounds targeting a wide range of diseases. The following sections detail the most significant and well-researched biological activities of isoxazole derivatives.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Isoxazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against both solid and hematological tumors through a variety of mechanisms.[8]

Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Many isoxazole compounds exert their anticancer effects by triggering programmed cell death in cancer cells.[9][10]

-

Enzyme Inhibition: A critical mechanism involves the inhibition of enzymes crucial for cancer cell survival and proliferation. Notable targets include:

-

Heat Shock Protein 90 (HSP90): Isoxazole-based HSP90 inhibitors, such as NVP-AUY922, have shown high binding potency, leading to the destabilization of numerous oncogenic proteins.[8]

-

Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition by isoxazole derivatives can lead to catastrophic DNA damage in cancer cells.[9]

-

Protein Kinases: As key regulators of cell signaling pathways, protein kinases are attractive targets. Isoxazole derivatives have been developed to inhibit various kinases involved in cancer progression.[10]

-

Aromatase: Inhibition of this enzyme is a key strategy in the treatment of hormone-dependent breast cancer, and isoxazole derivatives have shown promise in this area.[9][10]

-

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a well-established anticancer strategy. Some isoxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][10]

Figure 1: Key anticancer mechanisms of action for isoxazole derivatives.

Antimicrobial Activity: Combating Infectious Diseases

Isoxazole-containing compounds have a long history in the fight against infectious diseases and continue to be a source of new antimicrobial agents.[11][12] They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][12]

Mechanisms of Antimicrobial Action:

The antibacterial action of isoxazole derivatives often involves the inhibition of essential cellular processes. For instance, some derivatives target bacterial cell wall synthesis or interfere with metabolic pathways.[13] Bacteriostatic agents typically inhibit protein synthesis or other metabolic pathways, while bactericidal agents often target the cell wall or membrane.[13]

The synthesis of isoxazole derivatives for antimicrobial screening often starts from chalcones, which are prepared through Claisen-Schmidt condensation.[1][12][14] These chalcones are then reacted with hydroxylamine hydrochloride to form the isoxazole ring.[1][12][15]

Structure-Activity Relationship (SAR) in Antimicrobial Isoxazoles:

The antimicrobial potency of isoxazole derivatives is highly dependent on the nature and position of substituents on the aromatic rings. For example, studies have shown that the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring can enhance antibacterial activity.[1]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Isoxazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing potency comparable to established drugs like indomethacin and diclofenac sodium.[16][17]

Mechanisms of Anti-inflammatory Action:

The primary mechanism of anti-inflammatory action for many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][18] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[19]

Some isoxazole derivatives also exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[16]

Figure 2: Anti-inflammatory mechanism of isoxazole derivatives via COX-2 and cytokine inhibition.

Neuroprotective and CNS-related Activities

The isoxazole scaffold has also been explored for the treatment of neurological and psychiatric disorders.[20] Derivatives have been developed as GABAA receptor positive allosteric modulators, which are targets for treating conditions like anxiety, epilepsy, and insomnia.[21] Furthermore, some isoxazole-containing compounds have shown potential as neuroprotective agents by shielding neurons from damage caused by oxidative stress and inflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[22]

Experimental Protocols for Biological Evaluation

The discovery and development of novel isoxazole derivatives rely on robust and reproducible experimental assays to determine their biological activity.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 3: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][23]

Step-by-Step Protocol:

-

Compound Preparation: Prepare a serial two-fold dilution of the isoxazole derivative in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension.

-

Inoculation: Add the inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of new compounds.[15][17]

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the isoxazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is intricately linked to their chemical structure.[24][25] Systematic modifications of the isoxazole core and its substituents are crucial for optimizing potency and selectivity.

Key SAR Observations:

-

Substitution on Aryl Rings: The nature and position of substituents on aryl groups attached to the isoxazole ring significantly influence activity. Electron-withdrawing groups, such as halogens, often enhance anticancer and antimicrobial effects.[1][25][26]

-

Fusion with Other Heterocycles: Fusing the isoxazole ring with other heterocyclic systems, such as indole, can lead to hybrid molecules with enhanced biological profiles.[25][26]

-

Linker Modification: The type and length of the linker connecting the isoxazole moiety to other parts of the molecule can impact binding affinity and pharmacokinetic properties.

FDA-Approved Drugs: From Bench to Bedside

The therapeutic potential of the isoxazole scaffold is validated by the number of FDA-approved drugs that incorporate this privileged structure.

| Drug Name | Therapeutic Class | Brief Description |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) | Used for the treatment of osteoarthritis and rheumatoid arthritis.[1] |

| Leflunomide | Antirheumatic | An immunosuppressive drug used in the treatment of rheumatoid arthritis.[1] |

| Sulfamethoxazole | Antibiotic | A sulfonamide antibiotic often used in combination with trimethoprim.[11] |

| Cloxacillin | Antibiotic | A penicillinase-resistant beta-lactam antibiotic.[11] |

Future Perspectives and Conclusion

The isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[6][7] Future research will likely focus on the development of multi-targeted isoxazole derivatives that can simultaneously modulate several disease-related pathways, potentially leading to more effective and safer treatments.[6][7] Advances in synthetic chemistry will enable the creation of more complex and diverse isoxazole libraries for high-throughput screening.[6][27]

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. ijpca.org [ijpca.org]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ijcrt.org [ijcrt.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. jetir.org [jetir.org]

- 15. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eijst.org.uk [eijst.org.uk]

- 18. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]

- 22. nbinno.com [nbinno.com]

- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 24. Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of Novel Isoxazole Compounds

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] Elucidating the precise mechanism of action (MoA) for novel isoxazole-containing compounds is a critical endeavor in drug discovery, transforming promising hits into validated lead candidates. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals. We will navigate the logical progression of an MoA investigation, from initial target hypothesis generation to in vivo validation, emphasizing the causal reasoning behind experimental choices and the integration of orthogonal, self-validating methodologies.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole, a five-membered heterocycle, offers a unique combination of features that make it attractive for drug design. Its structure facilitates a range of non-covalent interactions, including hydrogen bonding and π–π stacking, which are crucial for target binding.[4][5] The isoxazole moiety is found in drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][3][6][7] Understanding the MoA of new isoxazole derivatives is paramount, as they can act through various mechanisms such as enzyme inhibition (e.g., kinases, aromatase), disruption of protein-protein interactions, or induction of apoptosis.[6] This guide outlines a systematic, multi-phase approach to comprehensively unravel these mechanisms.

The Investigative Workflow: A Multi-Phased Strategy

A robust MoA study follows a logical continuum, where each phase generates hypotheses that are rigorously tested in the next. Our approach is designed to systematically narrow down possibilities and build a coherent, evidence-based narrative for the compound's biological activity.

Caption: Overall workflow for MoA elucidation of novel isoxazole compounds.

Phase 1: Hypothesis Generation - Casting a Wide Net

The initial phase focuses on generating plausible hypotheses for the compound's biological target. This is achieved by combining broad cellular assays with computational predictions.

Phenotypic Screening

The first step is to understand the compound's effect on whole cells. A high-content phenotypic screen can reveal effects on cell proliferation, apoptosis, morphology, or other key cellular processes.

Computational Approaches

Simultaneously, in silico methods can predict likely protein targets.

-

Molecular Docking: The 3D structure of the isoxazole compound is docked into the binding sites of a library of known proteins (e.g., kinases, GPCRs) to predict binding affinity.

-

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features of the isoxazole compound that are responsible for its biological activity, which can then be used to search for proteins with complementary features.

The output of this phase is a prioritized list of putative targets. For instance, if a compound shows potent anti-proliferative activity in a cancer cell line and computational models predict strong binding to a specific protein kinase, that kinase becomes a primary hypothesis.

Phase 2: Target Identification and Direct Validation

This phase is dedicated to confirming a direct physical interaction between the isoxazole compound and its hypothesized target protein(s) within a biologically relevant context.

Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Causality: The foundational principle of CETSA is that when a small molecule ligand binds to its target protein, it confers thermal stability. This means the protein-ligand complex will resist heat-induced denaturation and aggregation at higher temperatures compared to the unbound protein.[8][9][10] This biophysical method is invaluable as it confirms target engagement inside intact cells, providing a physiologically relevant measure of the interaction.[9]

Experimental Protocol: CETSA

-

Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the isoxazole compound at a desired concentration (e.g., 10x IC50) and a control set with vehicle (e.g., DMSO). Incubate for 1-2 hours.

-

Heating: Aliquot cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

-

Separation: Separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Detection: Analyze the supernatant by Western Blot using an antibody specific to the putative target protein.

-

Analysis: Quantify band intensity. A shift in the melting curve to higher temperatures in the compound-treated samples confirms target engagement.[9][11]

| Parameter | Vehicle Control (DMSO) | Isoxazole Compound (10 µM) | Interpretation |

| Apparent Tagg (°C) | 52.0°C | 59.5°C | A +7.5°C shift indicates strong stabilization and direct target engagement. |

| Soluble Protein at 58°C | 15% | 85% | The compound prevents temperature-induced aggregation of the target protein. |

Table 1: Example CETSA data summary for a putative kinase target.

Genetic Validation: CRISPR/Cas9 Knockout

Causality: If the isoxazole compound exerts its cellular effect by modulating a specific target protein, then removing that protein from the cell should render the compound ineffective.[12][13][14] CRISPR-Cas9 technology allows for the precise knockout of the gene encoding the putative target.[15] A loss of compound activity in the knockout cells provides powerful genetic evidence validating the target.[12][16]

Experimental Protocol: CRISPR-Cas9 Validation

-

gRNA Design: Design and validate at least two unique guide RNAs (gRNAs) targeting early exons of the gene of interest to ensure a functional knockout.

-

Transfection/Transduction: Deliver the Cas9 nuclease and the specific gRNA into the target cell line (e.g., via lentiviral transduction or electroporation).

-

Clonal Selection: Select and expand single-cell clones.

-

Knockout Confirmation: Verify the absence of the target protein in selected clones via Western Blot and confirm gene editing by Sanger sequencing.

-

Phenotypic Assay: Treat both the wild-type (WT) and knockout (KO) cells with a dose-response of the isoxazole compound.

-

Analysis: Measure the relevant phenotype (e.g., cell viability). A significant rightward shift in the dose-response curve (increased IC50) in KO cells compared to WT cells validates the target's role in the compound's MoA.

Phase 3: Elucidation of Downstream Signaling Pathways

Once the primary target is validated, the next step is to map the downstream consequences of its modulation. This involves "omics" approaches to capture a global view of cellular changes.

Phosphoproteomics for Kinase Inhibitors

Causality: If the isoxazole compound is a kinase inhibitor, its binding will alter the phosphorylation state of the kinase's direct substrates and other proteins in the signaling cascade.[17][18] Quantitative phosphoproteomics uses mass spectrometry to identify and quantify thousands of phosphorylation events simultaneously, providing a detailed snapshot of the signaling network perturbed by the inhibitor.[19][20][21]

Caption: Hypothetical pathway inhibited by an isoxazole compound.

Transcriptomics: RNA-Sequencing (RNA-Seq)

Causality: Changes in signaling pathways ultimately converge on transcription factors, altering the expression of specific genes. RNA-Seq quantifies the entire transcriptome, revealing which genes and pathways are up- or down-regulated in response to the compound.[22][23][24] This provides an unbiased, global view of the compound's functional impact and can help identify biomarkers of drug response or resistance.[25][26]

Phase 4: In Vivo Model Validation

The final and most critical phase is to confirm that the MoA identified in vitro holds true in a complex, whole-organism system.

Causality: A drug's efficacy depends on its ability to reach its target in the relevant tissue at a sufficient concentration and engage it to produce a therapeutic effect. In vivo models, such as patient-derived xenografts (PDXs) in oncology, are essential for evaluating this.[27][28][29] These models allow for the assessment of not only anti-tumor efficacy but also the modulation of pharmacodynamic (PD) biomarkers—molecular indicators that the drug is hitting its target and pathway in the living system.[28]

Experimental Protocol: Xenograft Model Validation

-

Model Establishment: Implant human tumor cells (the same line used for in vitro studies) subcutaneously into immunocompromised mice.[29][30]

-

Treatment: Once tumors reach a specified size, randomize mice into vehicle and treatment groups. Administer the isoxazole compound based on prior pharmacokinetic studies.

-

Efficacy Measurement: Measure tumor volume over time. A significant reduction in tumor growth in the treated group versus the vehicle group indicates efficacy.[28]

-

Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue at peak drug exposure times.

-

Biomarker Confirmation: Analyze the tumor tissue for the same biomarkers identified in vitro. For a kinase inhibitor, this would involve using Western Blot or immunohistochemistry to measure the phosphorylation level of the direct substrate (e.g., phospho-ERK). A decrease in the p-ERK/total ERK ratio in treated tumors confirms in vivo target engagement and MoA.

Conclusion

Investigating the mechanism of action of a novel isoxazole compound is a multi-faceted process that demands a logical, hypothesis-driven approach. By systematically progressing from broad phenotypic observations to specific target engagement assays, downstream pathway analysis, and finally, validation in relevant in vivo models, researchers can build a robust and compelling case for their compound's therapeutic potential. The integration of orthogonal techniques like CETSA and CRISPR, coupled with global 'omics' analyses, provides the necessary scientific rigor to confidently advance promising molecules through the drug development pipeline.

References

- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]

- 13. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medicaljournalshouse.com [medicaljournalshouse.com]

- 17. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]

- 18. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. alitheagenomics.com [alitheagenomics.com]

- 23. RNA Sequencing Solution for Drug Research and Development - CD Genomics [rna.cd-genomics.com]

- 24. Leveraging RNA Sequencing in Pharmaceutical Research | Lab Manager [labmanager.com]

- 25. Using transcriptome sequencing to identify mechanisms of drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]

- 27. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]

- 28. aacrjournals.org [aacrjournals.org]

- 29. blog.crownbio.com [blog.crownbio.com]

- 30. prisysbiotech.com [prisysbiotech.com]

Ethyl 3-Phenylisoxazole-5-Carboxylate: A Privileged Scaffold for Next-Generation Central Nervous System Agents

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive analysis of the ethyl 3-phenylisoxazole-5-carboxylate core structure as a foundational scaffold in the development of novel therapeutics for central nervous system (CNS) disorders. Moving beyond a simple literature review, this document synthesizes chemical synthesis strategies, explores key molecular targets, elucidates structure-activity relationships, and provides actionable experimental protocols for preclinical evaluation.

Introduction: The Isoxazole Nucleus as a Cornerstone in CNS Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse chemical functionalization have established it as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile starting point for drug discovery.

Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] Within the realm of neuroscience, this scaffold is particularly prominent. Marketed drugs and clinical candidates containing the isoxazole moiety have been developed for a range of CNS disorders, validating its utility in interacting with key neurological targets.[4] This guide focuses specifically on the this compound structure, dissecting its potential as a progenitor for potent and selective modulators of critical CNS signaling pathways.

Section 1: Synthesis and Derivatization of the Core Scaffold

The strategic value of any scaffold begins with its accessibility and amenability to chemical modification. This compound and its corresponding carboxylic acid are readily synthesized, providing a reliable foundation for library development.

General Synthesis Pathway

The construction of the 3-phenylisoxazole-5-carboxylate core typically involves a [3+2] cycloaddition reaction. A common and efficient method is the reaction between a benzaldehyde oxime (providing the phenyl and N-O components) and an activated alkyne or a suitable three-carbon component like an acetoacetate derivative. The ester group at the 5-position serves as a crucial handle for subsequent chemical modifications, such as amidation, to explore structure-activity relationships (SAR).

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis. The rationale for this approach is its use of readily available starting materials and generally high yields.

Materials:

-

Benzaldehyde oxime

-

Chloramine-T

-

Ethyl acetoacetate

-

Ethyl alcohol

-

Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (1.0 eq) and chloramine-T (1.0 eq) in ethyl alcohol at 10°C.

-

Addition of Reagent: To this stirring solution, add freshly distilled ethyl acetoacetate (2.0 eq) dropwise, maintaining the temperature at 10°C.

-

Reaction Monitoring: Allow the mixture to stir for approximately 6 hours.[5] The progress of the reaction should be monitored periodically by Thin-Layer Chromatography (TLC) to confirm the consumption of starting materials and the formation of the product.

-

Workup and Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The resulting solid residue contains the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure crystals of this compound.[5] Characterization can be confirmed using standard analytical techniques such as NMR, MS, and X-ray crystallography.[6]

Causality and Self-Validation: The use of TLC is critical for self-validation; the appearance of a new spot with a distinct Rf value corresponding to the product and the disappearance of starting material spots confirms reaction progression and completion. Recrystallization purifies the product based on solubility differences, with the formation of well-defined crystals indicating high purity.

Caption: Synthesis and derivatization pathway for the core scaffold.

Section 2: Key CNS Molecular Targets

The therapeutic potential of the this compound scaffold is realized through its derivatives, which have been shown to modulate the two primary neurotransmitter systems in the brain: the excitatory glutamatergic system and the inhibitory GABAergic system.

The Glutamatergic System: Balancing Excitation and Toxicity

Glutamate is the principal excitatory neurotransmitter, essential for synaptic plasticity, learning, and memory.[7] However, its overactivation leads to excitotoxicity, a process implicated in neurodegenerative diseases and ischemic brain injury. Isoxazole derivatives offer a powerful means to fine-tune this system.

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, itself an isoxazole-containing compound, is a primary target.[8] These receptors mediate fast synaptic transmission.[7] Derivatives of the core scaffold can act as:

-

Negative Allosteric Modulators (NAMs) / Antagonists: These compounds reduce AMPA receptor activity, preventing the excessive calcium influx that triggers excitotoxicity. This is a promising strategy for treating chronic pain and neurodegenerative conditions like Parkinson's disease.[9][10][11] Studies on isoxazole-4-carboxamide derivatives, for example, have shown potent inhibition of AMPA receptor currents and alterations in gating properties, highlighting their therapeutic potential.[9][12]

-

Positive Allosteric Modulators (PAMs): These compounds enhance AMPA receptor function, offering a potential treatment for cognitive disorders, depression, and Alzheimer's disease by boosting synaptic transmission and memory formation.[8]

Caption: Isoxazole derivatives can bidirectionally modulate AMPA receptor activity.

EAATs, particularly EAAT2 found on astrocytes, are responsible for clearing over 90% of synaptic glutamate.[13] Dysfunction in these transporters leads to glutamate accumulation and excitotoxicity. While EAAT activators are a primary therapeutic goal, selective inhibitors derived from scaffolds like isoxazoles are invaluable research tools to probe the transporter's function and role in disease.[14][15] Novel isoxazole derivatives have been identified that may interact with the TBOA binding site, a known EAAT inhibitor, to preferentially block the reverse transport of glutamate.[14]

The GABAergic System: The Brain's Primary Brake

Gamma-aminobutyric acid (GABA) is the brain's main inhibitory neurotransmitter. Enhancing GABAergic tone is a clinically validated strategy for treating anxiety, insomnia, and epilepsy.

Isoxazole derivatives have been designed as potent modulators of the GABAergic system.

-

GABA Transporter (GAT) Inhibition: Bicyclic isoxazole GABA analogues have been shown to be competitive inhibitors of GABA transporters, particularly GAT-1 and GAT-2.[16] By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the extracellular concentration of GABA, enhancing inhibitory signaling. This mechanism is highly relevant for developing novel antiepileptic drugs.[16]

-

GABA-A Receptor Antagonism: While less common for therapeutic development, isoxazole-based antagonists are crucial for studying the GABA-A receptor.[17][18] Certain 4,5-disubstituted 3-isoxazolols act as competitive antagonists at GABA receptors, providing tools to investigate receptor pharmacology.[17]

Section 3: A Framework for Preclinical Evaluation

Developing a CNS agent from a core scaffold requires a rigorous, multi-stage evaluation process. This framework outlines the key in vitro and in vivo assays necessary to characterize the pharmacological profile of novel this compound derivatives.

In Vitro Screening Cascade

The goal of in vitro screening is to confirm target engagement, determine potency and selectivity, and assess functional activity in a controlled cellular environment.[19][20][21]

Caption: A tiered workflow for in vitro evaluation of new chemical entities.

Protocol Spotlight: Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for characterizing the functional effects of compounds on ion channels and receptors like AMPA.[10][12]

Objective: To measure the effect of a test compound on glutamate-induced currents in cells expressing a specific AMPA receptor subtype (e.g., GluA2).

Cell System: Human Embryonic Kidney (HEK293) cells transiently transfected to express the desired AMPA receptor subunits.

Step-by-Step Procedure:

-

Cell Preparation: Culture and transfect HEK293 cells with plasmids encoding the receptor subunits of interest (e.g., GluA2). Plate cells onto glass coverslips 24-48 hours before recording.

-

Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ. Fill the pipette with an internal solution containing appropriate salts (e.g., CsF, CsCl, EGTA) to mimic the intracellular environment.

-

Obtaining a Seal: Under a microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, allowing electrical access to the entire cell interior.

-

Recording: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV). Apply glutamate (e.g., 10 mM) via a fast perfusion system to evoke an inward current through the AMPA receptors.

-

Compound Application: After establishing a stable baseline response to glutamate, co-apply the test compound with glutamate. Record changes in the current's amplitude, activation, deactivation, and desensitization kinetics.[10][11]

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. Generate dose-response curves to calculate potency metrics like IC50 (for inhibitors) or EC50 (for potentiators).[11]

Causality and Trustworthiness: This protocol is self-validating because each cell acts as its own control. The baseline glutamate-evoked current is established before compound application, so any observed change can be directly attributed to the compound's activity. The high-resistance gigaseal ensures that the recorded currents are from the cell and not due to leakage.

In Vivo Models for Efficacy and Safety

Once a compound demonstrates promising in vitro properties, it must be evaluated in living organisms to assess its efficacy in a disease model and its overall safety profile.[22][23][24][25]

Table 1: Selected In Vivo Models for CNS Indications

| Therapeutic Area | Model | Species | Rationale & Key Readouts |

| Neurodegeneration | MPTP-Induced Parkinsonism | Mouse | MPTP is a neurotoxin that selectively destroys dopaminergic neurons, mimicking Parkinson's pathology. Readouts include motor coordination (Rotarod test) and dopamine levels.[23] |

| Depression | Forced Swim Test (FST) | Mouse/Rat | Measures behavioral despair (immobility time). A reduction in immobility is indicative of antidepressant activity.[23] |

| Anxiety | Elevated Plus Maze (EPM) | Mouse/Rat | Assesses anxiety-like behavior based on the animal's tendency to explore open vs. enclosed arms of the maze. Anxiolytics increase time spent in open arms.[23] |

| Epilepsy | Pentylenetetrazol (PTZ) Kindling | Rat | PTZ is a convulsant that induces seizures. The model assesses a compound's ability to prevent or reduce seizure severity and duration. |

| General CNS Safety | Functional Observational Battery (FOB) / Irwin Test | Rat/Mouse | A systematic assessment of behavioral and physiological functions, including alertness, reflexes, grip strength, and motor activity, to detect potential neurotoxicity.[25] |

Experimental Design Causality: The choice of model is dictated by the compound's hypothesized mechanism of action. For an AMPA receptor NAM, an epilepsy or neurodegeneration model is logical. For a GAT inhibitor, an epilepsy model is highly relevant. The FOB/Irwin test is a crucial, unbiased screen performed for nearly all CNS drug candidates to ensure that on-target efficacy is not accompanied by unacceptable off-target neurological side effects.[25]

Conclusion and Future Directions